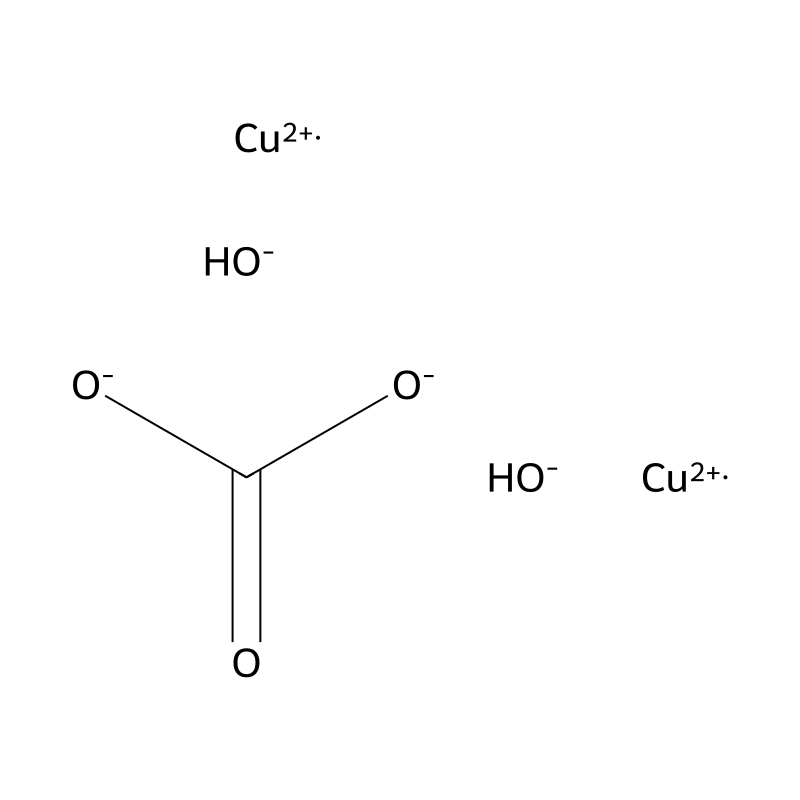

Basic cupric carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Basic cupric carbonate, more accurately known as copper(II) carbonate hydroxide, is a chemical compound with the formula Cu₂(CO₃)(OH)₂. It appears as a green solid and occurs naturally as the mineral malachite. This compound has been utilized since ancient times as a pigment in art, commonly referred to as verditer, green bice, or mountain green. It is important to note that basic cupric carbonate should not be confused with neutral copper(II) carbonate (CuCO₃), which is rarely encountered in nature due to its instability and propensity to decompose in the presence of moisture .

- Decomposition: When treated with acids such as hydrochloric acid, it decomposes into copper(II) salts and carbon dioxide:

- Thermal Decomposition: Upon heating, it decomposes into copper(II) oxide, water, and carbon dioxide:

- Formation of Basic Carbonates: In the presence of water or moisture, it can react to form other basic carbonates like azurite:

Basic cupric carbonate can be synthesized through several methods:

- Reaction of Copper(II) Sulfate with Sodium Carbonate:

- Aqueous solutions of copper(II) sulfate and sodium carbonate are mixed, resulting in the precipitation of basic cupric carbonate:

- Using Sodium Bicarbonate: Similar to the above method but using sodium bicarbonate instead.

- Copper Nitrate Method: Electrolytic copper reacts with concentrated nitric acid to produce copper nitrate, which then reacts with sodium carbonate or bicarbonate:

Research indicates that basic cupric carbonate interacts with various environmental factors, influencing its stability and reactivity. For instance, its solubility increases in acidic conditions, leading to the formation of soluble copper complexes. Studies also highlight its interactions with thiols and hydrogen sulfide, where it can effectively remove these compounds from gas streams .

Basic cupric carbonate shares similarities with several other copper compounds. Here are some notable comparisons:

Uniqueness

Basic cupric carbonate is unique due to its dual role as both a pigment and a biocidal agent while maintaining stability under specific environmental conditions. Its ability to form various hydrated and basic forms makes it versatile for different applications compared to other copper compounds.

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard